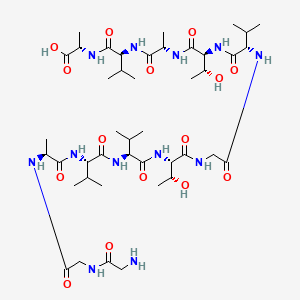
H-Gly-Gly-Ala-Val-Val-Thr-Gly-Val-Thr-Ala-Val-Ala-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “H-Gly-Gly-Ala-Val-Val-Thr-Gly-Val-Thr-Ala-Val-Ala-OH” is a peptide composed of the amino acids glycine, alanine, valine, and threonine Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Gly-Gly-Ala-Val-Val-Thr-Gly-Val-Thr-Ala-Val-Ala-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to form reactive intermediates.
Coupling: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS protocol. These machines can produce large quantities of peptides with high purity and efficiency. Additionally, liquid-phase peptide synthesis (LPPS) can be used for large-scale production, although it is less common due to its complexity.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides can be oxidized to form disulfide bonds between cysteine residues, although this specific peptide does not contain cysteine.
Reduction: Reduction reactions can break disulfide bonds in peptides.
Substitution: Peptides can undergo substitution reactions where specific amino acids are replaced with others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Site-directed mutagenesis techniques in protein engineering.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution can result in peptides with altered amino acid sequences.
Scientific Research Applications
Chemistry
In chemistry, peptides like “H-Gly-Gly-Ala-Val-Val-Thr-Gly-Val-Thr-Ala-Val-Ala-OH” are used as model compounds to study peptide bond formation, stability, and interactions with other molecules.
Biology
In biological research, peptides are used to study protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways. This peptide can serve as a substrate or inhibitor in various biochemical assays.
Medicine
Peptides have therapeutic potential in medicine. They can be used as drugs or drug delivery agents due to their specificity and low toxicity. This peptide could be explored for its potential in treating diseases or as a biomarker for diagnostic purposes.
Industry
In the industrial sector, peptides are used in the development of cosmetics, food additives, and agricultural products. They can enhance the stability and efficacy of these products.
Mechanism of Action
The mechanism of action of peptides involves their interaction with specific molecular targets, such as receptors, enzymes, or other proteins. The peptide “H-Gly-Gly-Ala-Val-Val-Thr-Gly-Val-Thr-Ala-Val-Ala-OH” may exert its effects by binding to these targets and modulating their activity. The exact pathways and targets would depend on the specific biological context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
H-Gly-Gly-Ala-Val-Val-Thr-Gly-Val-Thr-Ala-Val-OH: A similar peptide with one less alanine residue.
H-Gly-Gly-Ala-Val-Val-Thr-Gly-Val-Thr-Ala-Val-Ala-NH₂: A similar peptide with an amide group at the C-terminus instead of a hydroxyl group.
Uniqueness
The uniqueness of “H-Gly-Gly-Ala-Val-Val-Thr-Gly-Val-Thr-Ala-Val-Ala-OH” lies in its specific sequence and terminal groups, which can influence its stability, solubility, and biological activity. These properties make it distinct from other peptides with similar sequences but different terminal modifications.
Properties
Molecular Formula |
C43H76N12O15 |
|---|---|
Molecular Weight |
1001.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C43H76N12O15/c1-17(2)29(39(65)55-34(25(13)57)42(68)48-22(10)36(62)51-30(18(3)4)38(64)49-23(11)43(69)70)50-28(60)16-46-37(63)33(24(12)56)54-41(67)32(20(7)8)53-40(66)31(19(5)6)52-35(61)21(9)47-27(59)15-45-26(58)14-44/h17-25,29-34,56-57H,14-16,44H2,1-13H3,(H,45,58)(H,46,63)(H,47,59)(H,48,68)(H,49,64)(H,50,60)(H,51,62)(H,52,61)(H,53,66)(H,54,67)(H,55,65)(H,69,70)/t21-,22-,23-,24+,25+,29-,30-,31-,32-,33-,34-/m0/s1 |
InChI Key |
RLQJFIMZENSKJL-GDDAQVLUSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)CN)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


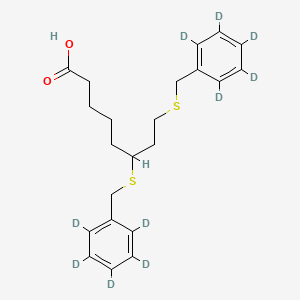
![(2R,3S,5S)-2-[6-(2-bicyclo[2.2.1]heptanylamino)purin-9-yl]-5-(chloromethyl)oxolane-3,4-diol](/img/structure/B12367542.png)

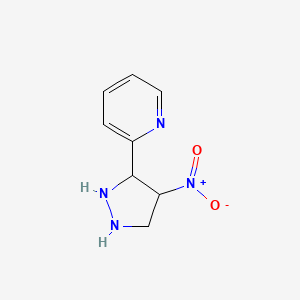
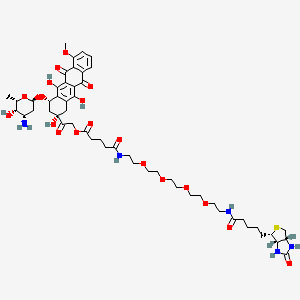


![[(1S,7S,28R,29R,38S)-1,16,17,18,21,22,23,34,35,39,39-undecahydroxy-2,5,13,26,31-pentaoxo-6,9,12,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,28.010,29.014,19.020,25.032,37]tetraconta-3,14,16,18,20,22,24,32,34,36-decaen-8-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12367593.png)

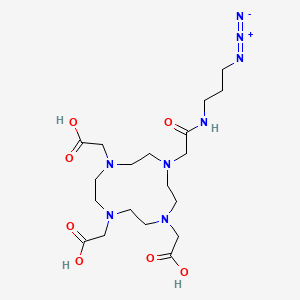
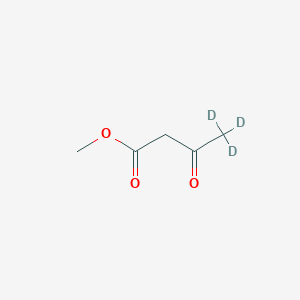


![disodium;(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylate](/img/structure/B12367636.png)
